Cas no 2228777-45-3 (3-hydroxy-3-(2-methoxy-4-nitrophenyl)propanenitrile)

3-Hydroxy-3-(2-methoxy-4-nitrophenyl)propanenitrile is a nitrile-functionalized aromatic compound featuring a hydroxy group and methoxy-nitro substitution on the phenyl ring. Its structural properties make it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its reactivity in nucleophilic and electrophilic transformations. The hydroxy group offers further functionalization potential, while the nitrile moiety allows for versatile derivatization. This compound’s well-defined reactivity profile and stability under standard conditions make it suitable for use in multi-step synthetic pathways, enabling precise modifications for target applications.
3-hydroxy-3-(2-methoxy-4-nitrophenyl)propanenitrile structure
2228777-45-3 structure
Product Name:3-hydroxy-3-(2-methoxy-4-nitrophenyl)propanenitrile
CAS No:2228777-45-3
MF:C10H10N2O4
MW:222.197402477264
CID:6435304
PubChem ID:165762978
Update Time:2025-05-24

3-hydroxy-3-(2-methoxy-4-nitrophenyl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-3-(2-methoxy-4-nitrophenyl)propanenitrile
    • 2228777-45-3
    • EN300-1759567
    • Inchi: 1S/C10H10N2O4/c1-16-10-6-7(12(14)15)2-3-8(10)9(13)4-5-11/h2-3,6,9,13H,4H2,1H3
    • InChI Key: SMODHOVLOJXTLV-UHFFFAOYSA-N
    • SMILES: OC(CC#N)C1C=CC(=CC=1OC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 222.06405680g/mol
  • Monoisotopic Mass: 222.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 99.1Ų

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Additional information on 3-hydroxy-3-(2-methoxy-4-nitrophenyl)propanenitrile

3-Hydroxy-3-(2-Methoxy-4-Nitrophenyl)Propanenitrile: A Comprehensive Overview

3-Hydroxy-3-(2-Methoxy-4-Nitrophenyl)Propanenitrile, also known by its CAS number 2228777-45-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a hydroxyl group, a methoxy group, and a nitro group attached to a phenyl ring, along with a nitrile functional group. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery, agrochemicals, and advanced materials.

The synthesis of 3-hydroxy-3-(2-methoxy-4-nitrophenyl)propanenitrile involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity. Recent studies have focused on optimizing the synthesis pathways to improve yield and reduce byproducts. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the production process. These advancements not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is crucial for industrial applications.

The structural features of this compound make it an attractive candidate for various chemical transformations. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can undergo nucleophilic addition reactions. The nitro group, being an electron-withdrawing substituent, influences the electronic properties of the aromatic ring, making it reactive towards electrophilic substitution. These properties have been exploited in recent studies to design novel bioactive molecules. For example, researchers have incorporated this compound into scaffolds for anti-cancer drug development due to its potential to inhibit specific enzymes involved in cancer progression.

In terms of biological activity, 3-hydroxy-3-(2-methoxy-4-nitrophenyl)propanenitrile has shown promising results in vitro assays targeting various disease states. Studies have demonstrated its ability to modulate cellular signaling pathways and interact with key proteins associated with neurodegenerative diseases. Furthermore, its methoxy and nitro groups contribute to its lipophilicity and bioavailability, making it a favorable lead compound for drug design. Recent research has also explored its potential as an agrochemical agent, particularly as a fungicide or insecticide, due to its ability to disrupt key metabolic pathways in pathogens.

The environmental impact of this compound is another area of active research. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of 3-hydroxy-3-(2-methoxy-4-nitrophenyl)propanenitrile is essential. Recent studies have investigated its degradation under aerobic and anaerobic conditions, revealing that it can be metabolized by certain microorganisms into less toxic byproducts. These findings are crucial for assessing its safety profile and ensuring responsible use in industrial settings.

In conclusion, 3-hydroxy-3-(2-methoxy-4-nitrophenyl)propanenitrile (CAS 2228777-45-3) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and biological studies, positions it as a valuable tool in modern chemistry and pharmacology. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in addressing pressing challenges in health and agriculture.

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